

Application Notes and Protocols: Molecular Docking of Thiazole Hydrazones

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Compound of Interest

Compound Name: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

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These application notes provide a comprehensive overview of molecular docking studies involving thiazole hydrazone derivatives and their interactions with various protein targets. This document includes a summary of quantitative data from recent studies, detailed experimental protocols for performing molecular docking, and visualizations of key workflows and signaling pathways.

Introduction to Thiazole Hydrazones

Thiazole-hydrazone scaffolds are prominent heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.^{[1][2][3][4]} Molecular docking studies are crucial computational techniques used to predict the binding modes and affinities of these compounds with their biological targets, thereby guiding the design and development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on thiazole hydrazone derivatives, including their inhibitory activities (IC50) and docking scores against

different protein targets.

Table 1: Anticancer Activity of Thiazole Hydrazones

Compound	Target Protein (PDB ID)	Cell Line	IC50 (μM)	Docking Score (kcal/mol)	Reference
4c	VEGFR-2	MCF-7	2.57 ± 0.16	-	[5]
4c	Aromatase	MCF-7	-	-7.91	[5]
4c	CDK2	MCF-7	-	-6.64	[5]
4c	Bcl-2	MCF-7	-	-5.53	[5]
10b	P300	K562	> CPTH2	-	[6]
14e	Not Specified	HepG2	0.50	-	[7]
14c	Not Specified	HepG2	0.54	-	[7]
HRK-2	BCL-2	HCT-116	1.35 ± 0.18	-	[8]
HRK-5	BCL-2	HT-29	2.67 ± 0.61	-	[8]
5c	Tubulin	-	2.95 ± 0.18	-14.50	[9]
7c	Tubulin	-	2.00 ± 0.12	-	[9]
9a	Tubulin	-	2.38 ± 0.14	-	[9]

Table 2: Antimicrobial Activity of Thiazole Hydrazones

Compound	Target Protein (PDB ID)	Organism	MIC (µg/mL)	Docking Score (Glide G-Score)	Reference
13	DNA Gyrase	S. aureus	-	-	[10]
14	DNA Gyrase	S. aureus	-	-	[10]
15	DNA Gyrase	S. aureus	-	-	[10]
19	DNA Gyrase	E. coli	-	High	[10]
20	DNA Gyrase	E. coli	-	High	[10]
11	Not Specified	C. albicans	-	High	[10]
28	DNA Gyrase	S. aureus	-	-	[10]
30	DNA Gyrase	S. aureus	-	-	[10]
7a	Lanosterol 14α-demethylase	C. albicans	7.81	-	[11]
7e	Lanosterol 14α-demethylase	C. albicans	3.9	-	[11]

Table 3: Anti-inflammatory Activity of Thiazole Hydrazones

Compound	Target Protein (PDB ID)	Assay	IC50 (µg/mL)	Docking Score (kcal/mol)	Reference
2	H+/K+ ATPase	Enzyme Inhibition	< Omeprazole	-	[3]
10	COX-2	Protein Denaturation	-	High	[3]
12	COX-2	Protein Denaturation	-	High	[3]
5j	COX	Protein Denaturation	< 46.29	-	[12]
17	COX-2	PGE2 Production	Better than Diclofenac	-	[13]

Table 4: Antidiabetic Activity of Thiazole Hydrazones

Compound	Target Enzyme	K _i	IC50 (µM)	Docking Score (kcal/mol)	Reference
3c	Aldose Reductase	5.47 ± 0.53 nM	5.10	-	[14]
3a-3j	α-Glycosidase	1.76 ± 0.01 to 24.81 ± 0.15 µM	-	-	[4]
3a-3j	α-Amylase	-	4.94 - 28.17	-	[4]

Experimental Protocols

This section provides a generalized, detailed methodology for performing molecular docking studies with thiazole hydrazone derivatives.

Protocol 1: Ligand Preparation

- **2D Structure Drawing:** Draw the 2D structures of the thiazole hydrazone derivatives using chemical drawing software such as ChemDraw or Marvin Sketch.
- **3D Structure Generation:** Convert the 2D structures into 3D structures.
- **Energy Minimization:** Perform energy minimization of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro, PyRx, or Maestro can be used for this purpose.
- **File Format Conversion:** Save the optimized ligand structures in a suitable format for docking, such as PDBQT for AutoDock Vina or SDF/MOL2 for other programs.

Protocol 2: Protein Preparation

- **Protein Structure Retrieval:** Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
- **Protein Cleaning:** Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
- **Protonation and Charge Assignment:** Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges. This can be done using tools like the Protein Preparation Wizard in Maestro or the prepare_receptor4.py script in AutoDockTools.
- **Structural Correction:** Check for and repair any missing atoms or residues in the protein structure.
- **Energy Minimization (Optional):** A short energy minimization of the protein structure can be performed to relieve any steric clashes.
- **File Format Conversion:** Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 3: Molecular Docking

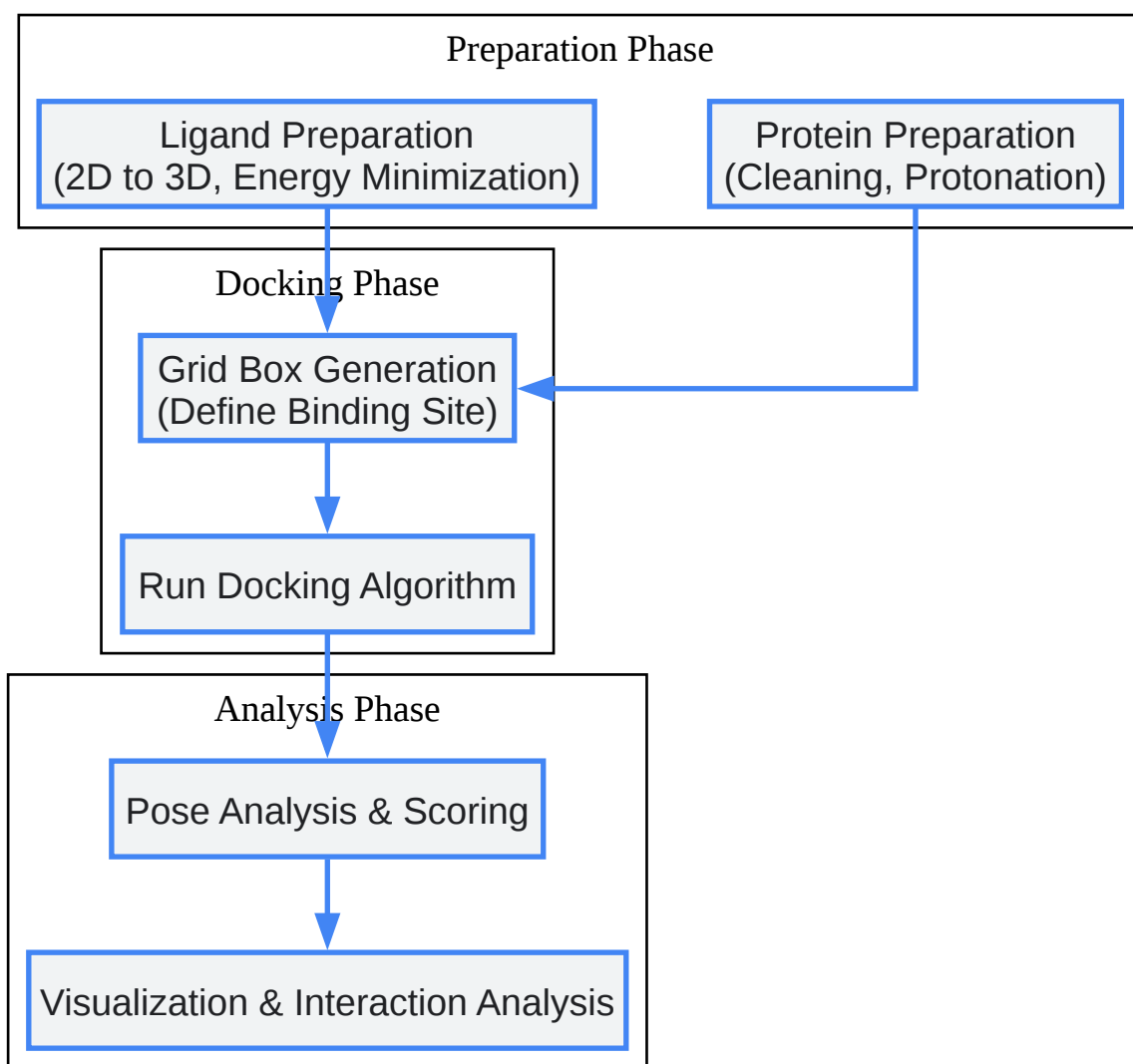
- **Grid Box Generation:** Define the binding site on the target protein. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or a predicted binding pocket. The size of the grid box should be large enough to encompass the entire binding site and allow for rotational and translational movement of the ligand.
- **Docking Algorithm Execution:** Run the molecular docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
- **Pose Selection and Scoring:** The docking program will generate multiple binding poses for the ligand, each with a corresponding docking score (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Protocol 4: Analysis of Docking Results

- **Visualization:** Visualize the predicted binding mode of the best-ranked pose using molecular graphics software such as PyMOL, VMD, or Discovery Studio.
- **Interaction Analysis:** Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the key residues responsible for ligand binding.
- **Validation (Optional but Recommended):** If possible, compare the predicted binding mode with the known binding mode of a co-crystallized ligand or perform re-docking of the native ligand to validate the docking protocol.

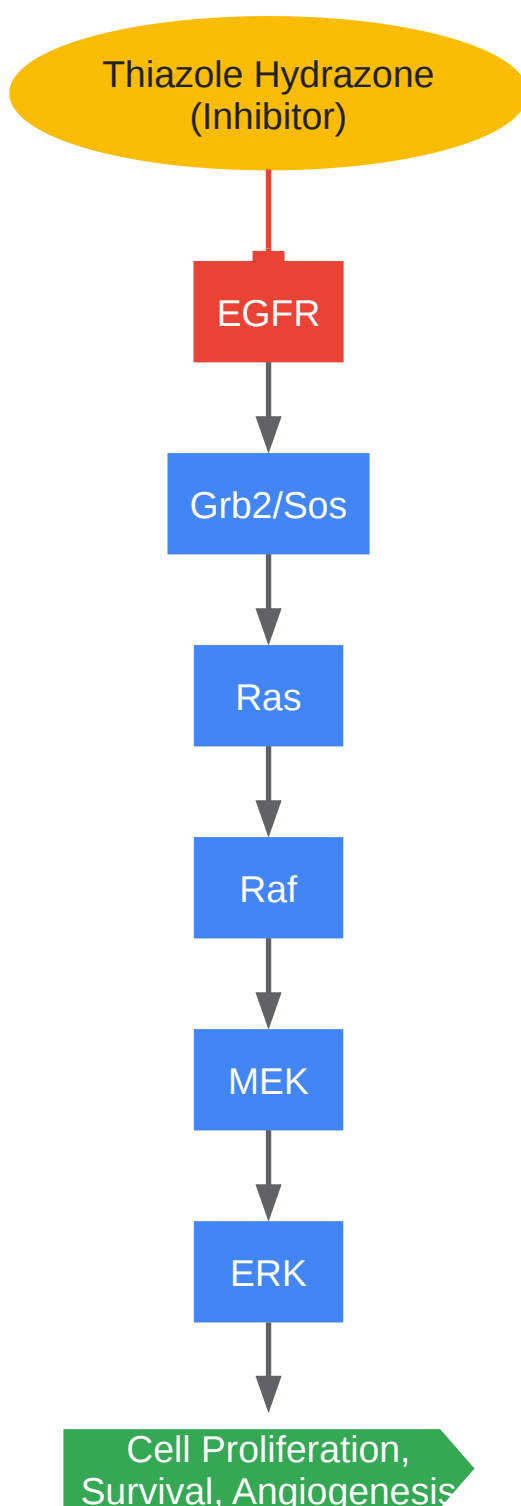
Visualizations

The following diagrams illustrate the general workflow for molecular docking and a representative signaling pathway that can be targeted by thiazole hydrazone derivatives.



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Caption: A generalized workflow for molecular docking studies.



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Caption: Inhibition of the EGFR signaling pathway by thiazole hydrazones.

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